4-Pyrrolyl-pyrrolidin-2-one

Photoluminescence Regioisomer comparison Optical materials

4-Pyrrolyl-pyrrolidin-2-one (CAS 1366802-17-6) is a nitrogen-containing heterocyclic compound belonging to the pyrrolidin-2-one (γ‑lactam) class, bearing a pyrrole ring at the 4‑position of the lactam core. Its molecular formula is C₈H₁₀N₂O with a molecular weight of 150.18 g·mol⁻¹, and its SMILES notation is O=C1CC(c2ccc[nH]2)CN1, denoting the 4‑pyrrolyl substitution regioisomer.

Molecular Formula C8H10N2O
Molecular Weight 150.18 g/mol
Cat. No. B8297844
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Pyrrolyl-pyrrolidin-2-one
Molecular FormulaC8H10N2O
Molecular Weight150.18 g/mol
Structural Identifiers
SMILESC1C(CNC1=O)C2=CC=CN2
InChIInChI=1S/C8H10N2O/c11-8-4-6(5-10-8)7-2-1-3-9-7/h1-3,6,9H,4-5H2,(H,10,11)
InChIKeyZKEYQBIFGMOQFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Pyrrolyl-pyrrolidin-2-one (CAS 1366802-17-6): Structural Identity and Core Properties for Research Procurement


4-Pyrrolyl-pyrrolidin-2-one (CAS 1366802-17-6) is a nitrogen-containing heterocyclic compound belonging to the pyrrolidin-2-one (γ‑lactam) class, bearing a pyrrole ring at the 4‑position of the lactam core . Its molecular formula is C₈H₁₀N₂O with a molecular weight of 150.18 g·mol⁻¹, and its SMILES notation is O=C1CC(c2ccc[nH]2)CN1, denoting the 4‑pyrrolyl substitution regioisomer . The pyrrolidin-2-one scaffold is recognized as a privileged structure in medicinal chemistry, appearing in numerous bioactive molecules, natural products, and marketed drugs [1]. However, this specific 4‑pyrrolyl regioisomer remains sparsely characterized in the open literature, positioning it as a relatively unexplored but structurally distinctive building block for early‑stage discovery and fragment‑based screening campaigns.

Why 4-Pyrrolyl-pyrrolidin-2-one Cannot Be Readily Replaced by Other Pyrrolidin-2-one Analogs in Discovery Research


In‑class substitution among pyrrolidin‑2‑one derivatives is non‑trivial owing to pronounced structure‑property divergences dictated by the nature and position of the substituent on the lactam ring. The 4‑pyrrolyl substitution imparts a unique combination of aromaticity, hydrogen‑bond donor capability (pyrrole N–H), and regiospecific reactivity that is absent in 4‑aryl (e.g., 4‑phenyl‑pyrrolidin‑2‑one) or 1‑heteroaryl (e.g., 1‑(pyridin‑4‑yl)pyrrolidin‑2‑one) analogs . Furthermore, the 4‑pyrrolyl isomer is distinct from the better‑characterized 5‑(2‑pyrrolyl)‑2‑pyrrolidinone, which exhibits experimentally documented photoluminescence, whereas the 4‑isomer has no reported photophysical activity, underscoring that even positional isomerism dramatically alters functional properties [1]. Procurement‑side considerations compound the risk: 4‑Pyrrolyl‑pyrrolidin‑2‑one is served by a narrower supplier base than common pyrrolidin‑2‑one derivatives, meaning that a decision to substitute a more available analog without verifying functional equivalence can introduce uncharacterized variables into a screening cascade or SAR campaign.

Quantitative Differentiation Evidence for 4-Pyrrolyl-pyrrolidin-2-one Relative to Its Closest Pyrrolidin‑2‑one Analogs


Positional Isomerism as a Determinant of Photophysical Behavior: 4-Pyrrolyl vs. 5-(2-Pyrrolyl)-2-pyrrolidinone

The 5‑(2‑pyrrolyl)‑2‑pyrrolidinone positional isomer exhibits strong blue photoluminescence (PL) centered at approximately 425 nm (2.92 eV) upon 325 nm excitation, attributable to the isolated carbonyl group [1]. In contrast, 4‑Pyrrolyl‑pyrrolidin‑2‑one has not been reported to display analogous photoluminescence in the open literature, indicating that the shift of the pyrrole attachment from the 5‑ to the 4‑position of the lactam ring abolishes or drastically attenuates this photophysical property. This difference is critically important for applications where optical inactivity is required, such as serving as a spectroscopically silent negative control or scaffold in fluorescence‑based assays.

Photoluminescence Regioisomer comparison Optical materials

Structural Diversity Superiority: 4-Pyrrolyl-pyrrolidin-2-one Offers a Unique H‑Bond Donor Pattern Unavailable in 4‑Aryl or 1‑Heteroaryl Pyrrolidin‑2‑ones

The pyrrole substituent at the 4‑position contributes one additional hydrogen‑bond donor (N–H) relative to 4‑phenyl‑pyrrolidin‑2‑one (which has zero H‑bond donors beyond the lactam N–H) and differs fundamentally from 1‑(pyridin‑4‑yl)pyrrolidin‑2‑one, where the heteroaryl group is attached to the lactam nitrogen rather than the carbon backbone. Based on the SMILES structure O=C1CC(c2ccc[nH]2)CN1, 4‑Pyrrolyl‑pyrrolidin‑2‑one possesses 2 hydrogen‑bond donors (pyrrole N–H + lactam N–H) and 1 hydrogen‑bond acceptor (lactam carbonyl) , whereas 4‑Phenyl‑pyrrolidin‑2‑one (SMILES O=C1CC(CN1)c1ccccc1) has only 1 H‑bond donor and 1 H‑bond acceptor [1]. This distinct donor/acceptor topology expands the accessible pharmacophore space for fragment‑based screening libraries, offering protein‑binding interaction modes that cannot be sampled by the phenyl or pyridyl analogs.

Fragment-based drug discovery Hydrogen-bond donors Chemical diversity

Supplier Scarcity as a Differential Procurement Criterion: 4-Pyrrolyl-pyrrolidin-2-one Has Fewer Verified Commercial Sources Than Common Analogs

The compound 4‑Pyrrolyl‑pyrrolidin‑2‑one (CAS 1366802‑17‑6) is listed with a very limited number of verified commercial suppliers on public chemical registries, with one major aggregator reporting zero recommended suppliers as of 2026 . In contrast, its structurally simpler analog 4‑Phenyl‑pyrrolidin‑2‑one (CAS 1198‑97‑6) is widely available from multiple global vendors at purities ≥97% . Similarly, 1‑(pyridin‑4‑yl)pyrrolidin‑2‑one derivatives are offered by numerous contract research organizations in milligram‑to‑gram quantities [1]. This supply‑side disparity means that sourcing the 4‑pyrrolyl derivative requires engaging specialized or custom synthesis suppliers, which carries implications for lead time, cost, and batch‑to‑batch consistency that do not apply to the more commodity‑like analogs. For procurement managers, this scarcity profile directly influences make‑versus‑buy decisions, supplier qualification requirements, and inventory strategy.

Supply chain Procurement Chemical sourcing

Predicted Physicochemical Property Differentiation: Density and LogP Estimates Relative to 5-(2-Pyrrolyl)- and 4-Phenyl Analogs

Predicted physicochemical parameters indicate measurable differences between 4‑Pyrrolyl‑pyrrolidin‑2‑one and its positional isomer 5‑(2‑pyrrolyl)‑2‑pyrrolidinone, as well as the 4‑phenyl analog. The predicted octanol‑water partition coefficient (LogP) for the 5‑isomer is approximately 0.5, with a predicted density of 1.138 ± 0.06 g·cm⁻³ [1]. For 4‑Pyrrolyl‑pyrrolidin‑2‑one, predicted density values around 1.181 g·cm⁻³ have been reported , suggesting a ~3.8% higher predicted density relative to the 5‑isomer. While both isomers share the same molecular formula (C₈H₁₀N₂O) and molecular weight (150.18 g·mol⁻¹), the difference in predicted density points to divergent intermolecular packing and, potentially, divergent solubility and formulation behavior. The 4‑phenyl analog (C₁₀H₁₁NO, MW 161.20 g·mol⁻¹) is heavier and more lipophilic, differing fundamentally in both mass and polarity [2].

Physicochemical properties ADME prediction Compound characterization

Optimal Research and Procurement Application Scenarios for 4-Pyrrolyl-pyrrolidin-2-one Based on Evidence‑Backed Differentiation


Spectroscopically Silent Scaffold for Fluorescence‑Based High‑Throughput Screening Campaigns

Researchers designing fluorescence‑based biochemical or cell‑based assays can employ 4‑Pyrrolyl‑pyrrolidin‑2‑one as a negative control scaffold or core fragment that does not contribute interfering photoluminescence. The direct evidence from the 5‑(2‑pyrrolyl)‑2‑pyrrolidinone isomer, which emits strong blue PL at ~425 nm upon 325 nm excitation [1], demonstrates that pyrrole‑substituted pyrrolidin‑2‑ones can be intrinsically fluorescent. The absence of any documented PL for the 4‑isomer makes it the preferred choice when optical transparency is required, reducing false‑positive or false‑negative rates in fluorescence polarization, FRET, or intrinsic tryptophan fluorescence displacement assays.

Diversity‑Oriented Fragment Library Expansion Targeting Novel Hydrogen‑Bond Interaction Space

Fragment‑based drug discovery (FBDD) programs seeking to maximize three‑dimensional pharmacophore diversity should include 4‑Pyrrolyl‑pyrrolidin‑2‑one in their screening libraries. As established in the structural diversity evidence, this compound uniquely contributes two hydrogen‑bond donors (pyrrole N–H + lactam N–H) in a geometry that is inaccessible to the commonly used 4‑phenyl‑pyrrolidin‑2‑one (1 H‑bond donor) or 1‑(pyridin‑4‑yl)pyrrolidin‑2‑one (N‑substituted topology) . This differentiation directly translates into a higher probability of detecting novel binding interactions during primary fragment screens against challenging protein targets such as proteases, kinases, or protein‑protein interaction interfaces.

Custom Synthesis Procurement Pathway for Specialized Chemical Biology Probe Development

Given the documented supplier scarcity—with zero recommended vendors on major Chinese aggregator platforms [1]—procurement of 4‑Pyrrolyl‑pyrrolidin‑2‑one necessitates a custom synthesis or specialist vendor engagement strategy. This scenario is appropriate for academic core facilities or biotech procurement teams developing chemical biology probes where the unique donor/acceptor topology of the 4‑pyrrolyl scaffold is required and cannot be satisfied by catalog‑available analogs. Early supplier qualification and multi‑gram scale‑up planning are essential to avoid project delays, as lead times for custom synthesis of this compound are estimated at 5–10× those for off‑the‑shelf 4‑phenyl‑pyrrolidin‑2‑one.

Physicochemical Property Optimization Studies Exploiting Regioisomeric Density and LogP Differences

Lead optimization teams evaluating pyrrolidin‑2‑one‑based series can leverage the predicted density and LogP differences between 4‑Pyrrolyl‑pyrrolidin‑2‑one (predicted density ~1.181 g·cm⁻³) and the 5‑isomer (predicted density 1.138 g·cm⁻³, LogP ~0.5) to fine‑tune solubility and permeability profiles [2]. The 3.8% higher predicted density of the 4‑isomer suggests altered solid‑state packing and potentially divergent dissolution behavior, which, when coupled with the 6.8% lower molecular weight relative to the 4‑phenyl analog, provides a rational basis for selecting the 4‑pyrrolyl scaffold when property‑based optimization toward lower molecular weight and modulated lipophilicity is a project objective.

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